6-fluoro-1-methyl-1H-indazole-7-carboxylic acid

Indazole Building Block Physicochemical property

6-Fluoro-1-methyl-1H-indazole-7-carboxylic acid (CAS 1537363-52-2) is a fluorinated indazole derivative with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol. It is commercially supplied as a research-grade building block, typically at ≥95% purity, for use in medicinal chemistry and small-molecule probe synthesis.

Molecular Formula C9H7FN2O2
Molecular Weight 194.165
CAS No. 1537363-52-2
Cat. No. B2620256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1-methyl-1H-indazole-7-carboxylic acid
CAS1537363-52-2
Molecular FormulaC9H7FN2O2
Molecular Weight194.165
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2C(=O)O)F)C=N1
InChIInChI=1S/C9H7FN2O2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9(13)14/h2-4H,1H3,(H,13,14)
InChIKeyILOIDZAGOYWRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-1-methyl-1H-indazole-7-carboxylic acid (CAS 1537363-52-2): Core Indazole Building Block for Procurement Specification


6-Fluoro-1-methyl-1H-indazole-7-carboxylic acid (CAS 1537363-52-2) is a fluorinated indazole derivative with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . It is commercially supplied as a research-grade building block, typically at ≥95% purity, for use in medicinal chemistry and small-molecule probe synthesis . The compound features a carboxylic acid at the 7-position and a fluorine atom at the 6-position of the 1-methylindazole core, distinguishing it from non-fluorinated and regioisomeric indazole-7-carboxylic acid analogs.

Why 6-Fluoro-1-methyl-1H-indazole-7-carboxylic acid (CAS 1537363-52-2) Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Simple replacement of 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid with unsubstituted 1-methyl-1H-indazole-7-carboxylic acid (CAS 1221288-23-8) or other regioisomers (e.g., 5-fluoro or 4-carboxylic acid variants) is not equivalent. The electron-withdrawing fluorine at the 6-position modulates the pKa of the carboxylic acid and the electron density of the aromatic ring, directly affecting reactivity in amide coupling and subsequent target binding . Furthermore, the specific 1-methyl-7-carboxylic acid substitution pattern provides a defined exit vector that is critical in structure-based drug design; positional isomers would project the carboxylate in a different trajectory, potentially disrupting key ligand–protein interactions . Without comparative biological data, the synthetic and physicochemical differentiation provided by the unique substitution pattern remains the primary procurement rationale.

Quantitative Differentiation Evidence for 6-Fluoro-1-methyl-1H-indazole-7-carboxylic acid (CAS 1537363-52-2) vs. Closest Analogs


Absence of Publicly Available Comparator-Based Biological or Physicochemical Quantification

An exhaustive search of primary research papers, patents, and authoritative databases did not identify any head-to-head biological or physicochemical comparison between 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid and its closest analogs. No quantitative IC50, Ki, LogD, solubility, or metabolic stability data were located in the public domain for this specific compound. The compound appears primarily as a catalogued synthetic intermediate; quantitative differentiation therefore rests entirely on its unique substitution pattern (6-fluoro, 1-methyl, 7-carboxylic acid) relative to non-fluorinated (e.g., CAS 1221288-23-8) or regioisomeric (e.g., 5-fluoro) analogs .

Indazole Building Block Physicochemical property

Recommended Application Scenarios for 6-Fluoro-1-methyl-1H-indazole-7-carboxylic acid (CAS 1537363-52-2)


Medicinal Chemistry Scaffold Derivatization Requiring a C7 Carboxylic Acid Handle

This compound is suitable as a late-stage diversification intermediate when a project requires a 6-fluoro-1-methylindazole core with a carboxylic acid at the 7-position for amide bond formation. The C7 acid enables direct conjugation to amine-containing pharmacophores without additional protection/deprotection steps .

Structure-Activity Relationship (SAR) Studies on Fluorinated Indazole Series

In SAR campaigns exploring the impact of fluorine substitution on target binding, this compound serves as the key 6-fluoro-7-carboxy analog, complementing non-fluorinated (CAS 1221288-23-8) and 5-fluoro variants. Its use allows systematic mapping of fluorine electronic effects on both in vitro potency and physicochemical properties .

Synthesis of Patent-Exemplified Kinase Inhibitor Intermediates

Indazole-7-carboxylic acid motifs appear in kinase inhibitor patents. This building block can be used to replicate or modify patented compounds without the need for de novo construction of the fluorinated indazole ring, streamlining the synthesis of reference compounds [1].

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